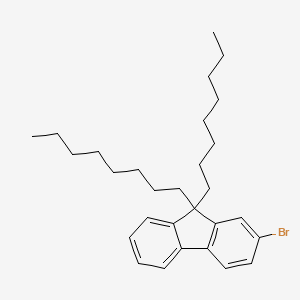

![molecular formula C8H4BrNO3 B1282134 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione CAS No. 24088-82-2](/img/structure/B1282134.png)

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

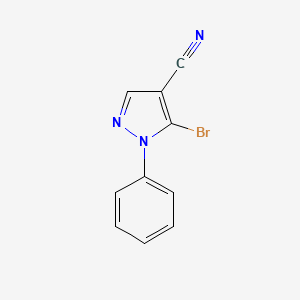

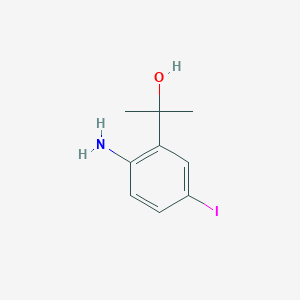

“6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione” is a chemical compound with the molecular formula C11H10BrNO4 . It is related to the compound “Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate”, which has a similar structure .

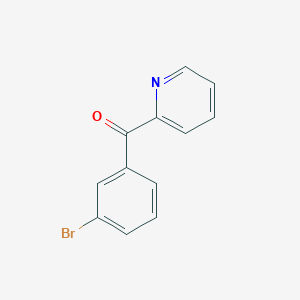

Molecular Structure Analysis

The molecular structure of “6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione” can be inferred from its IUPAC name and molecular formula. It contains a benzoxazine core, which is a type of heterocyclic compound .Chemical Reactions Analysis

While specific chemical reactions involving “6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione” were not found, related compounds have been used in the construction of pyrimidinyl substituted benzoxazinones .Physical And Chemical Properties Analysis

The compound has a molecular weight of 300.10 g/mol . It is related to “Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate”, which is a white to off-white solid .Scientific Research Applications

Antitumor Agent

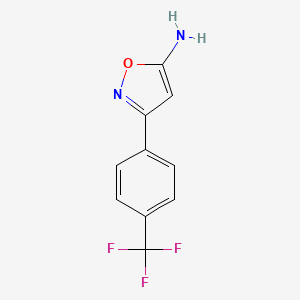

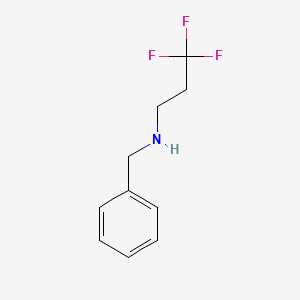

This compound has been used in the design and synthesis of novel antitumor agents . Specifically, 6-bromo-4-(4-(trifluoromethyl)benzyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, a derivative of the compound, demonstrated good antitumor activity against HepG2 cancer cells .

Anti-inflammatory Agent

Benzoxazine-based compounds, including this one, have been reported to possess anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory diseases .

Analgesic Agent

These compounds also exhibit analgesic (pain-relieving) activities . They could be used in the development of new pain management drugs .

Antifungal Agent

Benzoxazine and its derivatives have been found to have antifungal properties . They could be used in the treatment of various fungal infections .

Neuroprotective Agent

These compounds have shown neuroprotective activities . They could potentially be used in the treatment of neurodegenerative diseases .

Antibacterial Agent

Benzoxazine and its derivatives have been reported to possess antibacterial properties . They could be used in the development of new antibiotics .

Bio-based Composite Material

In a recent study, this compound was used to produce a high-performance bio-based benzoxazine composite material . This could provide guidance for researchers in replacing petroleum-based raw materials with low-cost and pollution-free biomass materials .

Antipyretic and Antihypertensive Agent

2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, which include this compound, also exhibit other bioactivities, such as antipyretic (fever-reducing) and antihypertensive (blood pressure-lowering) effects .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been used in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule rennin inhibitors .

Mode of Action

It’s worth noting that compounds with similar structures have shown a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

It’s known that similar compounds can interact with a variety of biochemical pathways, leading to a wide range of biological effects .

Pharmacokinetics

It’s known that similar compounds have high gastrointestinal absorption , which can significantly impact their bioavailability.

Result of Action

Similar compounds have shown a broad range of biological activities, indicating that they can have diverse molecular and cellular effects .

Action Environment

It’s known that similar compounds are highly soluble in water and other polar solvents , which suggests that their action and stability can be influenced by the solvent environment.

properties

IUPAC Name |

6-bromo-1,3-benzoxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUCRLHRLJFXBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515504 |

Source

|

| Record name | 6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione | |

CAS RN |

24088-82-2 |

Source

|

| Record name | 6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24088-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-oxopropyl)phenyl]acetamide](/img/structure/B1282052.png)

![N-[2-(morpholin-4-yl)ethyl]formamide](/img/structure/B1282053.png)

![3-[(Diphenylmethyl)amino]propan-1-ol](/img/structure/B1282080.png)